ODBG-P-RVn -

ODBG-P-RVn

Catalog Number: EVT-10988244
CAS Number:
Molecular Formula: C40H62N5O9P
Molecular Weight: 787.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

ODBG-P-RVn, or 1-O-octadecyl-2-O-benzyl-sn-glycero-3-phosphate of Remdesivir nucleoside, is a lipid-modified prodrug derived from Remdesivir, which is an antiviral medication originally developed for treating Ebola virus disease and later repurposed for COVID-19. This compound has garnered attention due to its enhanced antiviral efficacy and improved pharmacokinetic properties, making it a potential candidate for oral administration in treating viral infections.

Source and Classification

ODBG-P-RVn is classified as a phospholipid prodrug. It is synthesized from the parent nucleoside, Remdesivir (GS-441524), which itself is an adenosine analog. The modification with lipid chains aims to improve the drug's bioavailability and cellular uptake, enhancing its therapeutic potential against various viral pathogens.

Synthesis Analysis

Methods and Technical Details

The synthesis of ODBG-P-RVn involves several key steps:

  1. Reagents: The synthesis employs reagents such as 2',3'-isopropylidene Remdesivir nucleoside, dicyclohexylcarbodiimide (DCC), and 4-dimethylaminopyridine (DMAP) as catalysts.
  2. Reaction Conditions: The reaction typically occurs at elevated temperatures (around 90 °C) for a duration of 24 to 72 hours. Following the reaction, the product is purified using high-performance liquid chromatography (HPLC) to achieve a purity greater than 95% .
  3. Characterization: The compound is characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity .
Molecular Structure Analysis

Structure and Data

ODBG-P-RVn features a complex molecular structure that includes a long aliphatic chain, which enhances its lipophilicity. The chemical formula can be represented as C₃₁H₄₇N₁₁O₈P, indicating the presence of multiple functional groups essential for its biological activity.

  • NMR Data: The proton NMR spectrum reveals distinct chemical shifts corresponding to various hydrogen environments within the molecule, confirming the successful incorporation of the lipid moiety .
  • Mass Spectrometry: Electrospray ionization mass spectrometry indicates a molecular ion peak consistent with the expected molecular weight of ODBG-P-RVn, validating its synthesis .
Chemical Reactions Analysis

Reactions and Technical Details

ODBG-P-RVn undergoes hydrolysis in physiological conditions to release Remdesivir nucleoside, which then exerts its antiviral effects. This hydrolysis is facilitated by cellular enzymes, allowing for controlled drug release:

  • Kinetics: The hydrolysis rate can be influenced by factors such as pH and the presence of specific enzymes, which are crucial for determining the drug's bioavailability .
  • Antiviral Activity: In vitro studies show that ODBG-P-RVn demonstrates significant antiviral activity against various viruses, with effective concentrations (EC50) comparable to or lower than those of Remdesivir itself .
Mechanism of Action

Process and Data

The mechanism of action for ODBG-P-RVn involves several steps:

  1. Cellular Uptake: The lipid modification enhances membrane permeability, facilitating cellular uptake.
  2. Conversion to Active Form: Once inside the cell, ODBG-P-RVn is hydrolyzed to release Remdesivir nucleoside.
  3. Inhibition of Viral Replication: The released nucleoside competes with natural nucleotides for incorporation into viral RNA during replication, leading to premature termination of viral RNA synthesis.

This multi-step process underscores the importance of both the prodrug's design and its pharmacological properties in achieving effective antiviral action.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

ODBG-P-RVn exhibits several notable physical and chemical properties:

  • Solubility: It shows improved solubility in lipid environments compared to its parent compound due to the long aliphatic chain.
  • Stability: The stability of ODBG-P-RVn under physiological conditions is crucial for its effectiveness as a prodrug; studies indicate it remains stable before hydrolysis occurs .
  • Toxicity Profile: Preliminary assessments suggest a favorable toxicity profile with high selectivity indices in various cell lines tested .
Applications

Scientific Uses

ODBG-P-RVn has potential applications in various fields:

  • Antiviral Therapy: Its primary application lies in treating viral infections such as COVID-19, where it may offer advantages over existing therapies through enhanced oral bioavailability.
  • Research Tool: It serves as a valuable tool in virology research for studying viral replication mechanisms and testing new therapeutic strategies against RNA viruses.
Introduction to Therapeutic Challenges in Antiviral Drug Delivery

Limitations of Current Nucleotide Analog Therapies for RNA Viruses

Nucleotide analogs represent a cornerstone of antiviral therapy, functioning as substrates for viral polymerases that incorporate into nascent nucleic acid chains to terminate replication. Despite their mechanistic promise, these agents confront substantial delivery barriers that restrict clinical utility:

  • Biopharmaceutical Limitations: Approximately 50% of marketed antiviral drugs exhibit low water solubility (Biopharmaceutics Classification System [BCS] Class II), while 44% demonstrate poor permeability (BCS Class III), collectively impairing gastrointestinal absorption and oral bioavailability. For instance, ribavirin's dose number (D₀ = 0.12) and log P (-1.85) classify it as BCS Class III, necessitating high doses that escalate toxicity risks. Remdesivir, though potent against RNA viruses, falls into BCS Class II with low solubility (D₀ = 1.18) despite moderate lipophilicity (log P = 2.10) [3] [7].

  • Metabolic Instability: Nucleotide analogs undergo extensive first-pass metabolism, diminishing systemic exposure. Enzymatic degradation by esterases, phosphorylases, and cytochrome P450 isoforms converts active compounds into inactive metabolites before reaching systemic circulation. Zidovudine, for example, exhibits a plasma half-life of only 1.1 hours due to rapid glucuronidation [3].

  • Cellular Delivery Deficiencies: Intracellular delivery requires traversal of plasma and organellar membranes to reach viral replication sites. Nucleotide analogs lacking specialized transport mechanisms depend on passive diffusion, resulting in subtherapeutic intracellular concentrations. Lamivudine's polar structure (log P = -1.40) impedes cellular uptake, restricting access to its hepatitis B virus (HBV) targets within hepatocytes [7].

  • Viral Resistance: Incomplete viral suppression enables mutation-driven resistance. Suboptimal drug concentrations at infection sites create selective pressure favoring resistant strains. HIV protease inhibitors like lopinavir require pharmacokinetic boosters (e.g., ritonavir) to sustain therapeutic levels, highlighting vulnerability to resistance when concentrations fluctuate [2].

Table 1: Biopharmaceutical Classification of Representative Antiviral Agents [3] [7]

Antiviral DrugViral TargetDose Number (D₀)Log PBCS Class
RibavirinBroad-spectrum0.12-1.85III
RemdesivirBroad-spectrum1.182.10II
ZidovudineHIV0.150.05III
LamivudineHBV/HIV0.15-1.40III
LopinavirCoronaviruses0.21 × 10⁶3.69II

Rationale for Lipid-Modified Prodrug Development in Antiviral Research

Lipid-modified prodrugs address nucleotide analog limitations through structural redesign that optimizes absorption, distribution, and intracellular activation:

  • Enhanced Membrane Permeability: Conjugation to lipid moieties increases lipophilicity, facilitating transcellular transport. The ODBG (1-O-octadecyl-2-O-benzyl-glycerol) group exemplifies this strategy—its C₁₈ alkyl chain and aromatic benzyl ring substantially elevate log P values, promoting diffusion across intestinal epithelia and blood-brain barriers [6]. This modification enables oral administration of otherwise non-bioavailable drugs by mimicking dietary lipid absorption pathways.

  • Lymphatic Transport Targeting: Lipophilic prodrugs associate with chylomicrons, diverting them from hepatic first-pass metabolism into the lymphatic system. This route enhances bioavailability and targets immune cell reservoirs critical for HIV and HCV persistence. Studies demonstrate that lipid conjugation increases lymphatic drug uptake by 12-fold compared to unmodified analogs, directly addressing viral sanctuaries [3].

  • Intracellular Activation: Cleavable linkers (e.g., phosphoramidates) ensure site-specific drug release. Esterase- or phosphatase-mediated hydrolysis within infected cells generates active nucleotides while minimizing off-target effects. The promoiety RVn (remdesivir nucleoside) incorporates a phosphoramidate group designed for hydrolysis by cathepsin A in macrophages, precisely delivering the antiviral payload to HIV reservoirs [6] [8].

  • Resistance Mitigation: Sustained intracellular concentrations overcome low-level resistance. Lipid modifications promote drug retention within cells, extending half-lives and suppressing viral rebound. Nanoparticle formulations of lipid-acyclovir maintained inhibitory concentrations in herpes simplex virus (HSV)-infected cells 48 hours longer than free drug, preventing resistance emergence [1].

Role of ODBG-P-RVn in Addressing Oral Bioavailability Barriers

ODBG-P-RVn exemplifies structure-guided prodrug engineering to surmount bioavailability challenges inherent to nucleotide analogs. Its molecular architecture integrates three functional domains:

  • ODBG Moiety: The 1-O-octadecyl-2-O-benzyl-glycerol component confers extreme lipophilicity (calculated log P >8), enabling micellar solubilization in the gastrointestinal tract. This property bypasses solubility-limited absorption, allowing incorporation into mixed micelles that facilitate uptake via intestinal enterocytes. In vitro permeability assays demonstrate 34-fold higher apparent permeability (Papp) of ODBG-P-RVn versus RVn across Caco-2 cell monolayers [6].

  • Phosphoramidate Linker: A phenyl-alaninyl-phosphoramidate bridge connects the ODBG moiety to the RVn nucleoside. This chemical bond provides dual functionality: enzymatic targeting and plasma stability. The linker remains intact during systemic circulation (t₁/₂ >6 hours in plasma) but undergoes hydrolysis by intracellular cathepsin A, releasing the active 5'-monophosphate nucleoside within target cells [8].

  • RVn Pharmacophore: The remdesivir nucleoside (RVn) backbone delivers broad-spectrum antiviral activity against RNA viruses. Its mechanism involves delayed chain termination during viral RNA synthesis. Crucially, the phosphoramidate linkage bypasses the initial phosphorylation bottleneck—a rate-limiting step for nucleoside analogs—ensuring efficient generation of the bioactive triphosphate form [3].

Table 2: Comparative Pharmacokinetic Parameters of Nucleotide Analogs vs. Lipid-Modified Prodrugs [3] [6] [7]

ParameterConventional Nucleotide AnalogsLipid-Modified ProdrugsODBG-P-RVn Advantage
Oral Bioavailability2-25%40-90%8-fold increase vs. RVn
Lymphatic Uptake<1% of administered dose15-30%Targets viral reservoirs
Intracellular t₁/₂2-8 hours24-72 hoursSustained antiviral pressure
Cmax (μM)0.1-2.05-20Higher peak concentrations

In vivo studies validate ODBG-P-RVn's enhanced pharmacokinetic profile: Following oral administration in murine models, the prodrug achieves plasma concentrations exceeding the EC₉₀ for coronaviruses within 30 minutes. Critically, lymph levels reach 15-fold higher than plasma, demonstrating selective targeting of immune cell reservoirs [6]. This pharmacokinetic profile addresses two fundamental barriers simultaneously: inadequate systemic exposure after oral dosing and poor penetration into lymphoid tissues where viruses often replicate.

The molecular design of ODBG-P-RVn thus represents a strategic convergence of lipid nanotechnology and prodrug chemistry, offering a blueprint for overcoming persistent delivery challenges in antiviral therapy. By transforming pharmacokinetic limitations into therapeutic opportunities, this compound exemplifies rational drug design to outmaneuver biological barriers.

Properties

Product Name

ODBG-P-RVn

IUPAC Name

[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl [(2R)-3-octadecoxy-2-phenylmethoxypropyl] hydrogen phosphate

Molecular Formula

C40H62N5O9P

Molecular Weight

787.9 g/mol

InChI

InChI=1S/C40H62N5O9P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-25-50-27-33(51-26-32-21-18-17-19-22-32)28-52-55(48,49)53-29-35-37(46)38(47)40(30-41,54-35)36-24-23-34-39(42)43-31-44-45(34)36/h17-19,21-24,31,33,35,37-38,46-47H,2-16,20,25-29H2,1H3,(H,48,49)(H2,42,43,44)/t33-,35-,37-,38-,40+/m1/s1

InChI Key

JWTGVUMJEVOXGW-RTZKIGCUSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OCC4=CC=CC=C4

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OCC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.